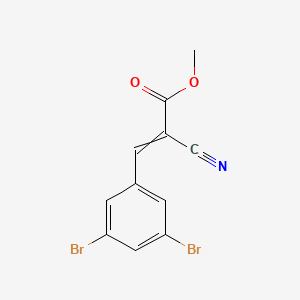![molecular formula C12H16ClNO2S B14506146 S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate CAS No. 62806-54-6](/img/structure/B14506146.png)
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate is an organic compound with the molecular formula C12H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a chlorophenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-(4-chlorophenoxy)propylamine with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key metabolic processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- S-[3-(4-Bromophenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Nitrophenoxy)propyl] dimethylcarbamothioate
Uniqueness
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, the presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62806-54-6 |
|---|---|
Fórmula molecular |
C12H16ClNO2S |
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
S-[3-(4-chlorophenoxy)propyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16ClNO2S/c1-14(2)12(15)17-9-3-8-16-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
AOWBRYUOGSCGBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SCCCOC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


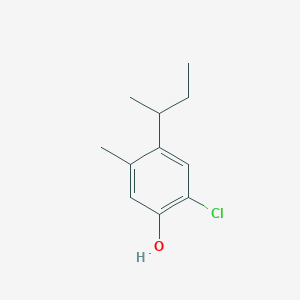
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
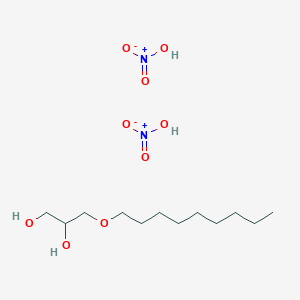
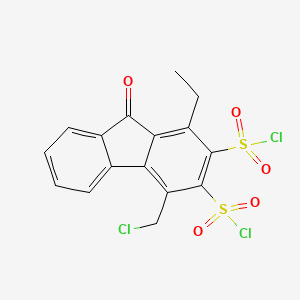
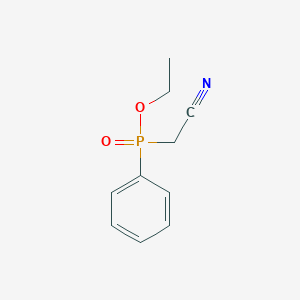
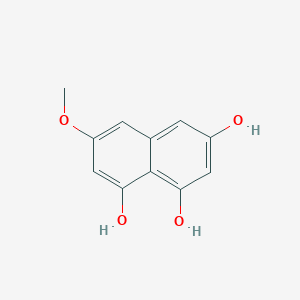

![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
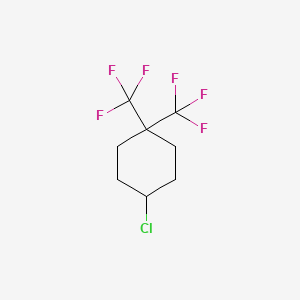
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

